molecular formula C12H14N2O B1309591 2-Piperidin-2-yl-1,3-benzoxazole CAS No. 885461-59-6

2-Piperidin-2-yl-1,3-benzoxazole

Cat. No. B1309591
CAS RN: 885461-59-6
M. Wt: 202.25 g/mol
InChI Key: CWSFHGFMFIJLDQ-UHFFFAOYSA-N
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Description

“2-Piperidin-2-yl-1,3-benzoxazole” is a compound that belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring. Oxazole is a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives has been widespread, and more than 7000 piperidine-related papers were published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Piperidin-2-yl-1,3-benzoxazole” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of “2-Piperidin-2-yl-1,3-benzoxazole” is 202.26 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Bioactive Molecules

“2-Piperidin-2-yl-1,3-benzoxazole” serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structure is pivotal for the formation of compounds that exhibit significant pharmacological activities. Researchers have been focusing on the synthesis of substituted piperidines, which are present in more than twenty classes of pharmaceuticals .

Anticancer Agents

Derivatives of piperidine, such as “2-Piperidin-2-yl-1,3-benzoxazole,” have been utilized in the design of anticancer agents. These compounds can inhibit the growth of cancer cells by interfering with specific pathways critical to cell proliferation .

Antimicrobial and Antifungal Applications

The piperidine nucleus is known for its antimicrobial and antifungal properties. Compounds containing “2-Piperidin-2-yl-1,3-benzoxazole” have been evaluated for their effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Neuroprotective Effects

Piperidine derivatives are being explored for their neuroprotective effects. “2-Piperidin-2-yl-1,3-benzoxazole” may play a role in the synthesis of compounds that protect neural tissue from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease .

Modulation of Biological Pathways

This compound has been studied for its ability to modulate biological pathways. For instance, it has been shown to bind to NLRP3, an inflammasome component, thereby inhibiting its activation and the subsequent release of inflammatory cytokines like IL-1β .

Chemical Modulation for Drug Development

The chemical structure of “2-Piperidin-2-yl-1,3-benzoxazole” allows for various modifications that can lead to the development of new drugs. Researchers have been modulating different parts of the molecule to explore its potential in drug discovery and development .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

properties

IUPAC Name

2-piperidin-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSFHGFMFIJLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308506
Record name 2-(2-Piperidinyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-2-yl-1,3-benzoxazole

CAS RN

885461-59-6
Record name 2-(2-Piperidinyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885461-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Piperidinyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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